Source and Classification: S-Methyl-L-Cysteine Sulfoxide (SMCSO), also known as methiin or methionine sulfoxide, is a naturally occurring sulfur-containing amino acid found in various plants, particularly those belonging to the Allium and Brassica genera. [, , ] These include onions, garlic, cabbage, broccoli, and cauliflower. [, , , , , , , , , , , , ]
Hydrolysis by Alliinase: SMCSO readily undergoes enzymatic hydrolysis by alliinase, producing volatile sulfur compounds like dimethyl disulfide and methyl methanethiosulfinate, which contribute to the characteristic flavor and aroma of Allium and Brassica vegetables. [, , , , , , , , ]
Thermal Degradation: SMCSO undergoes thermal degradation when heated, producing a variety of volatile sulfur compounds, including dimethyl disulfide, dimethyl trisulfide, dimethyl thiosulfinate, dimethyl thiosulfonate, and alkyl- and alkylthio-substituted pyridines. [] These compounds contribute to the aroma of cooked Allium and Brassica vegetables.
Oxidation: SMCSO can be further oxidized to form S-Methyl-L-Cysteine Sulfone, which has been investigated for its biological activity. []
Metal Complexation: SMCSO can act as a ligand in metal complexes, coordinating with metal ions like palladium(II) and platinum(II) through its sulfur atom. [, ]
Flavor Formation: The mechanism of action of SMCSO in flavor formation involves its enzymatic hydrolysis by alliinase. [, , , , , , , ] Alliinase cleaves the C-S bond, releasing volatile sulfur compounds that impart the characteristic aroma and flavor. [, , , , , , , ]
Flavor Enhancement: SMCSO is a key flavor precursor in Allium and Brassica vegetables, contributing to their characteristic aroma and taste. [, , , , , , , , ] Its use as a flavor enhancer in food products is being investigated.
Food Preservation: The antibacterial and antifungal properties of SMCSO and its breakdown products are being studied for potential applications in food preservation. [, , ] These compounds could potentially inhibit the growth of spoilage microorganisms, extending the shelf life of food products.
Plant Science: SMCSO is used in plant science research to study sulfur metabolism pathways, nutrient uptake, and flavor development in Allium and Brassica species. [, , ]
Nutritional Studies: SMCSO serves as a biomarker for cruciferous vegetable intake in nutritional studies, allowing researchers to monitor dietary patterns and assess the health effects of these vegetables. []
Animal Studies: SMCSO has been investigated for its potential radioprotective effects in animal studies. [] It was found to suppress the radiation-induced elevation of kininogen levels in plasma and liver of rats, suggesting a possible role in mitigating radiation damage.
Enzyme Prodrug Therapy: SMCSO has been explored as a potential substrate for enzyme prodrug therapy against Pseudomonas aeruginosa infections. [] Encapsulated methionine Îł-lyase, when administered with SMCSO, can generate dimethyl thiosulfinate, which exhibits antibacterial activity against P. aeruginosa.
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